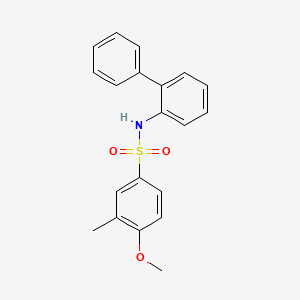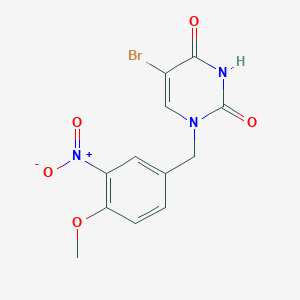
N-2-biphenylyl-4-methoxy-3-methylbenzenesulfonamide
Übersicht
Beschreibung
N-2-biphenylyl-4-methoxy-3-methylbenzenesulfonamide, commonly known as BMS-345541, is a synthetic compound that belongs to the class of sulfonamides. This compound is widely used in scientific research for its ability to selectively inhibit the activity of the IκB kinase (IKK) complex, which is responsible for the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
Wirkmechanismus
BMS-345541 selectively inhibits the activity of the N-2-biphenylyl-4-methoxy-3-methylbenzenesulfonamide complex, which is responsible for the activation of the NF-κB pathway. The compound binds to the ATP-binding site of the this compoundβ subunit, preventing the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects
BMS-345541 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. BMS-345541 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been shown to protect neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-345541 has several advantages for lab experiments. The compound is highly selective for the N-2-biphenylyl-4-methoxy-3-methylbenzenesulfonamide complex and does not inhibit other kinases. BMS-345541 is also relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations. BMS-345541 has a relatively short half-life and requires frequent dosing in in vivo experiments. In addition, the compound may have off-target effects at high concentrations.
Zukünftige Richtungen
BMS-345541 has several potential future directions for scientific research. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of BMS-345541 in these diseases. In addition, the compound may have potential applications in the field of regenerative medicine, as it has been shown to promote the survival of stem cells. Further research is needed to investigate the mechanisms underlying this effect and to explore the potential applications of BMS-345541 in stem cell therapy.
Wissenschaftliche Forschungsanwendungen
BMS-345541 is widely used in scientific research as a potent and selective inhibitor of the N-2-biphenylyl-4-methoxy-3-methylbenzenesulfonamide complex. The compound has been shown to inhibit the activation of the NF-κB pathway in various cell types, including cancer cells, immune cells, and neuronal cells. BMS-345541 has been used to study the role of the NF-κB pathway in various cellular processes, including inflammation, immune response, and cell survival. The compound has also been used to investigate the potential therapeutic applications of NF-κB inhibition in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-(2-phenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-14-17(12-13-20(15)24-2)25(22,23)21-19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWMDRFHAKFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3535659.png)
![2,4-dichloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3535672.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535676.png)
![N-(4-bromophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetamide](/img/structure/B3535682.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B3535692.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B3535702.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-furamide](/img/structure/B3535710.png)
![8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3535711.png)
![2-{[3-(2-furyl)acryloyl]amino}-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3535716.png)
![4-chloro-2-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3535722.png)
![2-bromo-N-{5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3535734.png)
![methyl 4-(3-{[1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3535749.png)
